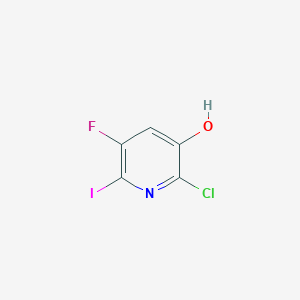

2-chloro-5-fluoro-6-iodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-6-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFINO/c6-4-3(10)1-2(7)5(8)9-4/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXJIZOVWMFBTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)I)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253223-34-5 | |

| Record name | 2-chloro-5-fluoro-6-iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization Pathways of 2 Chloro 5 Fluoro 6 Iodopyridin 3 Ol

Reactivity of the Pyridin-3-ol Moiety: O-Functionalization and Tautomeric Considerations

The hydroxyl group of the pyridin-3-ol system imparts significant reactivity, allowing for various O-functionalization reactions. The acidity of the hydroxyl proton facilitates its participation in reactions as a nucleophile or its deprotonation to form a pyridinolate anion, which can then undergo further transformations.

Pyridin-3-ol and its derivatives can exist in tautomeric equilibrium with their corresponding zwitterionic pyridinium-3-olate forms. This equilibrium is influenced by factors such as the solvent, pH, and the nature of other substituents on the pyridine (B92270) ring. The presence of electron-withdrawing halogen atoms on the ring in 2-chloro-5-fluoro-6-iodopyridin-3-ol is expected to influence this tautomeric balance. While the neutral pyridin-3-ol form is generally favored in most solvents, the zwitterionic tautomer can play a crucial role in certain reactions by altering the nucleophilicity and electrophilicity of the ring.

Transformations Involving Halogen Substituents: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of three electron-withdrawing halogen atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a powerful tool for introducing a wide range of functional groups onto the pyridine core.

Chemoselective SNAr at C-2 (Chlorine), C-5 (Fluorine), and C-6 (Iodine)

The reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com However, the specific substitution pattern and reaction conditions can lead to deviations from this general trend, enabling chemoselective functionalization.

In a related compound, 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group was achieved under SNAr conditions. nih.gov For this compound, the relative reactivity of the three halogen atoms allows for controlled, stepwise substitution by careful selection of nucleophiles and reaction conditions. The chlorine at the C-2 position and the iodine at the C-6 position are ortho to the nitrogen atom, which significantly activates them towards nucleophilic attack. The fluorine at the C-5 position is meta to the nitrogen, making it generally less reactive in SNAr reactions compared to the ortho and para positions. This difference in activation provides a basis for achieving regioselectivity.

Table 1: General Reactivity Trends of Halogens in SNAr Reactions

| Halogen | Position on Pyridine Ring | General SNAr Reactivity | Activating Factors |

|---|---|---|---|

| Fluorine | C-5 | Moderate | Highly electronegative, but meta to ring nitrogen. |

| Chlorine | C-2 | High | Ortho to ring nitrogen, good leaving group. |

| Iodine | C-6 | High | Ortho to ring nitrogen, polarizable bond. |

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The distinct reactivity of the C-Cl, C-F, and C-I bonds in this compound allows for selective functionalization using these powerful methods.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide or triflate, is a versatile method for forming C-C bonds. tcichemicals.com The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl >> F. tcichemicals.com This selectivity is based on the ease of oxidative addition of the C-X bond to the palladium(0) catalyst.

This reactivity profile allows for the selective functionalization of this compound. The C-I bond at the C-6 position is the most reactive site for Suzuki-Miyaura coupling, allowing for the introduction of an aryl or vinyl group at this position while leaving the C-Cl and C-F bonds intact. Subsequent coupling at the C-2 chloro position can be achieved under more forcing conditions or with a different catalyst system. This stepwise approach has been demonstrated in the regioselective Suzuki-Miyaura cross-coupling reactions of other dihalopyridines and related heteroaromatics. researchgate.netresearchgate.net

Table 2: Relative Reactivity of Halogenated Sites in Suzuki-Miyaura Coupling

| Position | Halogen | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| C-6 | Iodine | Highest | Mild conditions, various Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene, DME). scispace.com |

| C-2 | Chlorine | Intermediate | More forcing conditions, specialized ligands. |

| C-5 | Fluorine | Lowest | Generally unreactive under standard Suzuki-Miyaura conditions. |

Buchwald-Hartwig Amination and Other Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated sites in Buchwald-Hartwig amination typically follows the order I > Br > Cl. This allows for the selective introduction of amino groups at the C-6 position of this compound.

Chemoselective amination has been successfully demonstrated with related polyhalogenated pyridines. For example, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions led to the exclusive substitution of the bromide. nih.govresearchgate.net By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective amination at either the C-6 iodo or the C-2 chloro position of the title compound, providing a route to a variety of amino-substituted pyridinol derivatives.

Sonogashira, Heck, and Negishi Reactions for Diverse Substitutions

The presence of multiple halogen atoms on the pyridine ring of this compound allows for selective carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, suggesting that the iodine atom at the C-6 position is the most susceptible to oxidative addition to a palladium(0) catalyst. This inherent chemoselectivity enables the introduction of a wide array of substituents at this position while leaving the chloro and fluoro groups intact for subsequent transformations.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for introducing alkynyl moieties. wikipedia.org For this compound, this reaction is anticipated to proceed selectively at the C-6 iodo-substituted position under standard Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction's mild conditions make it compatible with a variety of functional groups on the coupling partner. wikipedia.org

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling the halo-pyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Similar to the Sonogashira coupling, the greater reactivity of the carbon-iodine bond would direct this transformation to the C-6 position of this compound. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer of the resulting substituted alkene. organic-chemistry.org

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.org The selective coupling at the C-6 position of this compound can be readily achieved using a variety of organozinc reagents, further expanding the diversity of accessible derivatives.

The following table summarizes the expected outcomes for these cross-coupling reactions on this compound, based on the established principles of reactivity for polyhalogenated heterocycles.

| Reaction | Coupling Partner | Expected Major Product |

| Sonogashira | Phenylacetylene | 2-chloro-5-fluoro-6-(phenylethynyl)pyridin-3-ol |

| Heck | Styrene | 2-chloro-5-fluoro-6-(2-phenylvinyl)pyridin-3-ol |

| Negishi | Phenylzinc chloride | 2-chloro-5-fluoro-6-phenylpyridin-3-ol |

Regioselectivity and Chemoselectivity in Complex Transformations

The differential reactivity of the three halogen atoms in this compound is the cornerstone of its utility in complex multi-step syntheses. The order of reactivity in palladium-catalyzed cross-coupling reactions is well-established as C-I > C-Br > C-Cl, with C-F bonds being largely unreactive under these conditions. This hierarchy allows for a stepwise and site-selective functionalization of the pyridine core.

Initially, the highly reactive C-6 iodine atom can be selectively targeted in cross-coupling reactions under mild conditions, leaving the C-2 chloro and C-5 fluoro substituents untouched. Subsequently, the less reactive C-2 chloro group can be subjected to a second cross-coupling reaction, often requiring more forcing conditions such as higher temperatures, different ligands, or a more reactive catalyst system. This stepwise approach enables the controlled introduction of two different substituents at the C-6 and C-2 positions.

The choice of palladium catalyst and, crucially, the associated ligands can further influence the regioselectivity of these transformations. For instance, in related dihalogenated heterocyclic systems, the use of sterically bulky N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at positions that are typically less reactive. nih.gov While the inherent reactivity difference between iodine and chlorine is significant, judicious selection of reaction parameters can ensure high chemoselectivity.

The following table illustrates a potential sequential cross-coupling strategy for the differential functionalization of this compound.

| Step | Reaction | Reagent | Position Reacted | Product |

| 1 | Negishi Coupling | Phenylzinc chloride | C-6 | 2-chloro-5-fluoro-6-phenylpyridin-3-ol |

| 2 | Sonogashira Coupling | Trimethylsilylacetylene | C-2 | 5-fluoro-6-phenyl-2-((trimethylsilyl)ethynyl)pyridin-3-ol |

Exploiting this compound as a Key Building Block for Polycyclic and Heterocyclic Systems

The densely functionalized nature of this compound makes it an ideal starting material for the construction of more elaborate polycyclic and heterocyclic architectures. The strategically placed reactive handles allow for the orchestration of cascade or domino reactions, where multiple bonds are formed in a single synthetic operation.

For example, a Sonogashira coupling at the C-6 position with a suitably functionalized alkyne could be followed by an intramolecular cyclization. If the alkyne bears a nucleophilic group, such as an amine or a hydroxyl, it could potentially attack the C-2 position, displacing the chlorine atom and forming a new fused ring system. The fluorine atom at C-5 can also play a role in directing these cyclizations or modifying the electronic properties of the resulting polycyclic system.

Furthermore, the initial cross-coupling products derived from this compound can serve as substrates for further synthetic elaborations. For instance, a Heck reaction product containing a vinyl substituent could undergo subsequent cycloaddition or cycloisomerization reactions to build additional rings. The ability to selectively functionalize the pyridine ring at two distinct positions provides a powerful platform for the convergent synthesis of complex molecules.

The following table presents a hypothetical reaction sequence illustrating the use of this compound in the synthesis of a fused heterocyclic system.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Sonogashira Coupling | Propargyl alcohol | 2-chloro-5-fluoro-6-(3-hydroxyprop-1-yn-1-yl)pyridin-3-ol |

| 2 | Intramolecular Cyclization | Base (e.g., NaH) | Furo[3,2-b]pyridin-7-ol derivative |

Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 5 Fluoro 6 Iodopyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound like 2-chloro-5-fluoro-6-iodopyridin-3-ol, a suite of NMR experiments would be necessary to assign the proton and carbon signals unequivocally.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformational Analysis

To establish the connectivity of atoms within the molecule, multidimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the case of this compound, it would help to identify any through-bond coupling between the single proton on the pyridine (B92270) ring and the hydroxyl proton, if observable.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon atom attached to the single aromatic proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be critical in piecing together the structure, for instance, by correlating the aromatic proton to the carbon atoms bearing the chloro, fluoro, and iodo substituents, as well as the carbon bearing the hydroxyl group. The hydroxyl proton could also show correlations to adjacent carbon atoms.

A hypothetical data table for the expected NMR shifts is presented below, based on general knowledge of similar halogenated and hydroxylated pyridines.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | Expected | C-2 |

| OH | Expected | C-3 |

| C-4 | ||

| C-5 | ||

| C-6 | ||

| Note: Actual chemical shifts would need to be determined experimentally. |

Solid-State NMR Spectroscopy for Crystalline Characterization

Solid-state NMR (ssNMR) spectroscopy provides information about the molecule in its crystalline form. This technique would be particularly useful for studying the effects of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, on the chemical shifts and for determining the number of unique molecules in the asymmetric unit of the crystal lattice.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding from the hydroxyl group to the nitrogen of an adjacent pyridine ring or to one of the halogen substituents.

A hypothetical table of crystallographic data is shown below.

| Parameter | Value |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | To be determined |

| Bond lengths (Å) | To be determined |

| Bond angles (°) | To be determined |

| Intermolecular interactions | To be determined |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated or deprotonated molecule. By selecting the parent ion and subjecting it to collision-induced dissociation, the resulting fragment ions would provide valuable information about the molecule's structure and the relative stability of its different parts. For this compound, characteristic losses of halogens (Cl, F, I) and potentially the hydroxyl group would be expected.

| Ion | m/z |

| [M+H]⁺ | Calculated exact mass |

| Fragment ions | To be determined |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band for the O-H stretching of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C-C and C-N stretching vibrations of the pyridine ring would also be present in the fingerprint region (below 1500 cm⁻¹). The C-Cl, C-F, and C-I stretching vibrations would also have characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR spectrum. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of bonds with similar atoms would also be more Raman active.

A table of expected vibrational frequencies is provided below.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretch | Expected | Expected |

| C=C/C=N stretch | Expected | Expected |

| C-Cl stretch | Expected | Expected |

| C-F stretch | Expected | Expected |

| C-I stretch | Expected | Expected |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

The electronic structure and transitions of this compound can be effectively characterized using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. While specific experimental data for this compound is not extensively available in the public domain, the spectroscopic properties can be inferred from the analysis of its constituent chromophores and the influence of its substituent groups. The pyridine ring, being a heteroaromatic system, exhibits characteristic electronic transitions that are modulated by the attached functional groups.

The electronic absorption spectrum of substituted pyridines in the UV-visible region is primarily governed by n → π* and π → π* transitions. orientjchem.orgresearchgate.net The lone pair of electrons on the nitrogen atom can be excited to an antibonding π* orbital (n → π), while electrons in the aromatic π system can be promoted to higher energy antibonding π orbitals (π → π*). libretexts.org

The substituents on the pyridin-3-ol core—chloro, fluoro, iodo, and hydroxyl groups—play a crucial role in modifying the energies of these transitions. The hydroxyl group (-OH) and the halogen atoms (-F, -Cl, -I) can exert both inductive (-I) and mesomeric (+M) effects. The lone pairs on the oxygen and halogen atoms can be delocalized into the aromatic π system, influencing the energy levels of the molecular orbitals.

Detailed Research Findings

In the absence of direct experimental spectra for this compound, a qualitative analysis based on related compounds and theoretical considerations is presented. The absorption bands in pyridine derivatives are typically observed in the UV region. orientjchem.orgresearchgate.net The lower energy n → π* transitions are generally weaker in intensity compared to the higher energy π → π* transitions. libretexts.org

The presence of multiple halogens and a hydroxyl group is expected to lead to a complex interplay of electronic effects. The bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima (λmax) relative to a simpler pyridinol core would depend on the net electronic influence of the substituents. The iodine atom, being the most polarizable and least electronegative of the halogens present, could contribute to a red shift in the absorption bands.

Fluorescence spectroscopy provides complementary information about the electronic structure by probing the relaxation pathways from the excited state. Molecules with rigid, planar structures and extended π-conjugation often exhibit fluorescence. While many pyridine derivatives are known to fluoresce, the presence of heavy atoms like iodine can lead to quenching of fluorescence through enhanced intersystem crossing, a phenomenon known as the "heavy-atom effect." This effect promotes the transition from the singlet excited state to a triplet state, reducing the fluorescence quantum yield.

To obtain precise quantitative data, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) would be a valuable approach. Such computational studies can predict the electronic transition energies and oscillator strengths, providing a theoretical UV-Vis spectrum that can guide and complement experimental investigations. researchgate.netrjptonline.org

Interactive Data Tables

The following tables summarize the expected electronic transitions and the qualitative influence of the substituents on the spectroscopic properties of this compound.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Energy Level | Expected Intensity |

| n → π | Non-bonding (N lone pair) → π antibonding | Lower | Weak |

| π → π | π bonding → π antibonding | Higher | Strong |

Table 2: Qualitative Influence of Substituents on Spectroscopic Properties

| Substituent | Electronic Effect | Expected Impact on Absorption Spectra | Expected Impact on Fluorescence |

| -OH | +M (lone pair donation), -I (inductive withdrawal) | Potential for bathochromic shift due to π-conjugation. | Can enhance fluorescence. |

| -F | -I > +M | Likely to cause a slight hypsochromic shift. | Minimal effect. |

| -Cl | -I ≈ +M | Competing effects, potentially small overall shift. | Minor quenching possible. |

| -I | +M > -I, Heavy-atom effect | Potential for bathochromic shift; broadening of spectral bands. | Significant quenching expected. |

Computational and Theoretical Chemistry of 2 Chloro 5 Fluoro 6 Iodopyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These methods provide insights into the molecule's geometry, stability, and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A typical DFT study of 2-chloro-5-fluoro-6-iodopyridin-3-ol would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Vibrational Frequencies: Calculating the vibrational modes of the optimized structure. These frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure.

Energetics: Calculating thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy of the molecule.

No specific DFT data for this compound is available in the scientific literature.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide very high accuracy for various molecular properties.

No specific ab initio calculation data for this compound has been published.

Prediction and Validation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR (Nuclear Magnetic Resonance): Calculation of chemical shifts (¹H, ¹³C, ¹⁹F, etc.) and coupling constants.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and the corresponding absorption wavelengths.

IR (Infrared): As mentioned, vibrational frequency calculations from DFT can predict the positions of IR absorption bands.

There are no published studies containing predicted or validated spectroscopic parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The energy and shape of these orbitals provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the partial charges on each atom, revealing information about the molecule's polarity and reactive sites.

Specific FMO analysis and charge distribution data for this compound are not available.

Elucidation of Reaction Mechanisms through Transition State Theory and Energy Barriers

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and transition states.

Transition State Theory: This theory is used to calculate the rate of a reaction based on the properties of the transition state.

Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) of a reaction can be determined, providing insights into the reaction kinetics.

No studies on the reaction mechanisms involving this compound using these theoretical methods have been found.

Conformational Analysis and Tautomerism Studies (e.g., Pyridin-3-ol/Pyridin-3(2H)-one forms)

For a molecule like this compound, which contains a hydroxyl group on a pyridine (B92270) ring, the potential for tautomerism exists.

Conformational Analysis: This would involve identifying all possible stable conformations of the molecule and determining their relative energies.

Tautomerism: Computational methods would be employed to calculate the relative stabilities of the pyridin-3-ol and its corresponding pyridin-3(2H)-one tautomer. This would involve locating the transition state for the tautomeric interconversion and calculating the energy barrier.

There is no published research on the conformational analysis or tautomerism of this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound in various solvent environments. While specific MD studies on this exact molecule are not prevalent in the literature, the principles governing its interactions can be inferred from simulations of related halogenated and hydroxylated aromatic systems.

MD simulations can model how the molecule interacts with solvent molecules, revealing the formation and dynamics of solvation shells. The choice of solvent is critical, as its polarity and hydrogen-bonding capability will significantly influence the behavior of the solute. For instance, in a polar protic solvent like water, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, leading to a well-defined hydration structure. nih.govacs.org The nitrogen atom of the pyridine ring would also be a primary site for hydrogen bond acceptance. nih.govacs.org

Intermolecular interactions between molecules of this compound itself can also be explored through MD simulations, particularly in concentrated solutions or by modeling the solid state. These simulations can predict the preferred modes of self-assembly, driven by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. The simulations track the trajectories of atoms over time, providing a detailed picture of the stability and geometry of the resulting dimers or larger aggregates. Recent advancements in computational methods allow for the accurate representation of complex interactions like halogen bonding in MD simulations, often by incorporating extra points of charge to model the anisotropic electron distribution on the halogen atoms. nih.gov

Table 1: Predicted Predominant Intermolecular Interactions of this compound in Different Solvents

| Solvent Type | Primary Solute-Solvent Interactions | Expected Inter-solute Interactions |

| Polar Protic (e.g., Water) | Strong H-bonding at -OH and N | H-bonding, Halogen bonding |

| Polar Aprotic (e.g., DMF) | H-bond acceptance at -OH | H-bonding, Halogen bonding, π-stacking |

| Nonpolar (e.g., Toluene) | Weak van der Waals forces | Halogen bonding, π-stacking |

Theoretical Exploration of Noncovalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The unique combination of a hydroxyl group and three different halogen atoms on the pyridine ring of this compound gives rise to a rich variety of noncovalent interactions. Theoretical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in characterizing and quantifying these weak forces. acs.orgresearchgate.net

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and the hydroxyl oxygen are strong hydrogen bond acceptors. nih.gov Theoretical studies on hydroxypyridines reveal that hydrogen bonding plays a crucial role in their tautomeric equilibria and acidity. nih.gov In the case of this compound, strong intermolecular hydrogen bonds of the O-H···N or O-H···O type are expected to be a dominant feature in its crystal structure and in condensed phases. acs.org The strength of these bonds can be calculated, with typical interaction energies for similar systems falling in the range of -15 to -25 kcal/mol. acs.org

Halogen Bonding: A key feature of this molecule is its potential to form multiple halogen bonds. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a nucleophilic site. wiley-vch.deacs.org The σ-hole is a region of positive electrostatic potential on the halogen atom, opposite to the covalent bond. wiley-vch.de The strength of the halogen bond is dependent on the polarizability of the halogen and the electron-withdrawing power of the group it is attached to. nih.govacs.org

For this compound, the iodine atom is the most potent halogen bond donor, followed by chlorine. Fluorine, being highly electronegative, generally does not form significant halogen bonds. The iodine atom, being the largest and most polarizable, will have the most positive σ-hole, making it a strong halogen bond donor. acs.orgrug.nl The presence of the electron-withdrawing pyridine ring and other halogens enhances the positive character of the σ-holes on both the iodine and chlorine atoms. nih.gov

Potential halogen bond acceptors could be the nitrogen atom of another pyridine ring, the oxygen of the hydroxyl group, or even the π-system of an adjacent ring. Theoretical calculations can predict the geometries of these interactions, which are typically linear (R-X···Y angle close to 180°), and their interaction energies. nih.govresearchgate.net The strength of iodine-mediated halogen bonds can be comparable to strong hydrogen bonds. rug.nl

The interplay between hydrogen and halogen bonding would be a fascinating aspect of the supramolecular chemistry of this compound. These interactions are not isolated; they can be cooperative or competitive, leading to complex and diverse crystal packing arrangements. rsc.org For instance, the formation of a hydrogen bond to the pyridine nitrogen could influence the halogen bonding potential of the adjacent halogen atoms.

Table 2: Estimated Geometries and Interaction Energies for Noncovalent Interactions in Halogenated Pyridine Systems

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | O-H | N | 2.7 - 2.9 | > 160 | -18 to -25 |

| Hydrogen Bond | O-H | O | 2.7 - 2.9 | > 160 | -15 to -22 |

| Halogen Bond | C-I | N | 2.8 - 3.2 | > 165 | -5 to -10 |

| Halogen Bond | C-I | O | 2.9 - 3.3 | > 165 | -4 to -8 |

| Halogen Bond | C-Cl | N | 3.0 - 3.4 | > 165 | -2 to -5 |

Note: The data in this table are representative values derived from computational studies on analogous halogenated and hydroxylated aromatic compounds and serve as an estimation for the interactions involving this compound.

Applications of 2 Chloro 5 Fluoro 6 Iodopyridin 3 Ol in Advanced Chemical Research and Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of three different halogen atoms—iodine, chlorine, and fluorine—on the pyridinol ring makes 2-chloro-5-fluoro-6-iodopyridin-3-ol an exceptional intermediate for sequential and regioselective functionalization. The significant differences in the bond strengths and reactivity of the carbon-halogen bonds (C-I < C-Cl < C-F) allow for a programmed approach to synthesis, where each position can be addressed selectively under specific reaction conditions. evitachem.commdpi.com

The C-I bond is the most labile and is readily activated by transition metal catalysts, particularly palladium. evitachem.com This allows for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, to be performed selectively at the 6-position. Following the initial functionalization at the iodine-bearing carbon, the less reactive C-Cl bond can be targeted for subsequent transformations, often requiring more forcing conditions or different catalytic systems. evitachem.com This stepwise approach provides a powerful tool for building molecular complexity and accessing orthogonally functionalized pyridine (B92270) derivatives that are valuable in medicinal and materials chemistry. mdpi.com The hydroxyl group can also influence reactivity or be used as a synthetic handle following appropriate protection-deprotection strategies.

| Position | Halogen | Typical Reaction Type | Relative Reactivity | Common Catalysts/Conditions |

|---|---|---|---|---|

| 6 | Iodine (I) | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, etc.) | High | Pd(PPh₃)₄, PdCl₂(dppf), CuI (for Sonogashira) |

| 2 | Chlorine (Cl) | Nucleophilic aromatic substitution (SNAr), harsher cross-coupling | Medium | High temperatures, strong nucleophiles, specific copper or palladium catalysts |

| 5 | Fluorine (F) | Generally unreactive in cross-coupling; directs lithiation | Low | Typically remains intact during reactions at C-6 and C-2 |

Development of Novel Ligands for Transition Metal Catalysis and Coordination Chemistry

Pyridinol-based structures are effective ligands in coordination chemistry and catalysis due to the presence of both a soft Lewis basic nitrogen atom within the aromatic ring and a hard oxygen donor from the hydroxyl group. This compound can function as a bidentate ligand, chelating to a metal center through its nitrogen and deprotonated oxygen atoms.

The true value of this scaffold lies in its potential for modification. The halogen substituents serve as anchor points to introduce a variety of other functional groups, allowing for the fine-tuning of the ligand's steric and electronic properties. For instance, coupling reactions at the C-6 or C-2 positions can introduce phosphine, amine, or other coordinating moieties. This versatility enables the rational design of bespoke ligands for specific catalytic applications, including asymmetric hydrogenation, cross-coupling, and oxidation reactions. mdpi.com The electronic nature of the pyridine ring, influenced by the electron-withdrawing halogens, can also modulate the properties of the coordinated metal center, thereby impacting its catalytic activity and selectivity. mdpi.com

Integration into Supramolecular Assemblies and Coordination Polymers

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. This compound is an excellent candidate for designing such systems. Its ability to act as a ligand for metal ions allows for the formation of coordination polymers, where the pyridinol units bridge metal centers to create one-, two-, or three-dimensional networks. mdpi.com

Beyond simple coordination, the halogen atoms are capable of participating in halogen bonding—a specific and directional non-covalent interaction where the electrophilic region of a halogen atom is attracted to a Lewis base. The iodine and chlorine atoms on the ring are particularly effective halogen bond donors. Simultaneously, the hydroxyl group can engage in robust hydrogen bonding. This combination of coordination bonds, hydrogen bonds, and halogen bonds provides a rich set of tools to guide the self-assembly of these molecules into complex and predictable supramolecular architectures with potential applications in areas such as gas storage and separation.

Application in the Design and Synthesis of Functional Materials (e.g., Optoelectronic Materials, Polymers)

Halogenated aromatic compounds are pivotal in the development of functional organic materials, including those for optoelectronic applications. google.com The highly functionalized and electron-deficient nature of the this compound ring makes it an attractive building block for such materials.

Through sequential cross-coupling reactions, conjugated organic moieties can be attached to the pyridinol core. This process allows for the creation of extended π-systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By carefully selecting the appended groups, molecules with specific absorption and emission characteristics can be synthesized for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The presence of the polar hydroxyl group and the pyridine nitrogen can also influence intermolecular packing in the solid state, which is a critical factor for charge transport in organic electronic devices.

Role in Agrochemical Research as a Precursor or Scaffold

Halogenated pyridines are a cornerstone of modern agrochemical research, forming the structural basis for numerous herbicides, insecticides, and fungicides. Compounds such as 3-substituted 2-chloro-5-fluoropyridines are recognized as important intermediates for the synthesis of agriculturally active compounds. google.com

This compound serves as a highly advanced precursor in this field. Its multiple reactive sites allow for the systematic synthesis of libraries of complex pyridine derivatives. Researchers can explore how different substituents at each position on the ring affect the biological activity of the resulting molecules. This scaffold-based approach accelerates the discovery of new agrochemicals with improved efficacy and novel modes of action, without discussing specific product formulations. google.com

Development of Fluorescent Probes and Chemical Sensors Based on Pyridinol Scaffolds

The pyridinol core is a component of various fluorophores, and its derivatives can be engineered to function as chemical sensors. The fluorescence of the this compound scaffold can be modulated by attaching or detaching different chemical groups at its reactive halogen sites. For example, attaching a fluorophore through a coupling reaction could lead to a new dye with altered photophysical properties. rsc.org

The key chemical principle often exploited in pyridinol-based sensors is the pH sensitivity of the hydroxyl group. rsc.org The protonation state of this group can significantly affect the electronic structure of the molecule and, consequently, its fluorescence emission. This property can be harnessed to create fluorescent probes that report on the pH of their environment. Furthermore, by installing specific receptor units at the chloro or iodo positions, the scaffold could be adapted to create chemosensors that signal the presence of specific ions or molecules through a measurable change in fluorescence, based on principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov

Green Chemistry Considerations in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comsruc.ac.uk In the context of a multi-functionalized intermediate like this compound, these principles are highly relevant. Research efforts focus on developing more sustainable synthetic routes to this compound and its derivatives.

Key green chemistry considerations include:

Atom Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product, minimizing waste.

Catalysis: Utilizing efficient catalytic reactions, such as the palladium-catalyzed cross-couplings, reduces the need for stoichiometric reagents and often allows for milder reaction conditions. evitachem.com

Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids where possible. mdpi.com Some Suzuki-Miyaura reactions, for example, can be performed in ethanol-water mixtures. evitachem.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

By integrating these approaches, the synthesis and subsequent application of this compound can be made more environmentally benign, aligning advanced chemical research with the goals of sustainability. sruc.ac.ukmdpi.com

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Fluoro 6 Iodopyridin 3 Ol

Exploration of Undiscovered Reactivity and Selective Transformations

The unique arrangement of halogens and a hydroxyl group on the pyridine (B92270) core of 2-chloro-5-fluoro-6-iodopyridin-3-ol opens up a plethora of possibilities for selective chemical transformations that remain largely unexplored. Future research should focus on systematically investigating its reactivity profile to unlock its full synthetic potential.

Key areas for investigation include:

Site-Selective Cross-Coupling Reactions: The presence of three different halogen atoms (Cl, F, I) at distinct positions offers a platform for highly selective sequential cross-coupling reactions. The significant differences in the bond dissociation energies and reactivity of the C-I, C-Cl, and C-F bonds can be exploited to introduce a variety of substituents in a controlled manner. Research should be directed towards developing catalytic systems (e.g., palladium, nickel, or copper-based catalysts) that can chemoselectively activate one halogen over the others. For instance, the highly reactive C-I bond is expected to be the most susceptible to Suzuki, Sonogashira, or Stille coupling, leaving the C-Cl and C-F bonds intact for subsequent functionalization.

Regioselective Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. The hydroxyl group can modulate the reactivity and regioselectivity of these reactions. Future studies could explore the selective displacement of the chloro or fluoro substituents by various nucleophiles, such as amines, alkoxides, and thiols, under controlled conditions. The development of methodologies for the selective substitution at either the C2 (chloro) or C5 (fluoro) position would significantly enhance the synthetic utility of this building block.

Directed Ortho-Metalation (DoM): The hydroxyl group can act as a directing group for ortho-metalation, potentially enabling functionalization at the C4 position. Investigating the use of strong bases, such as lithium diisopropylamide (LDA), to deprotonate the position adjacent to the hydroxyl group, followed by quenching with various electrophiles, could provide a direct route to novel tetrasubstituted pyridines.

Transformations of the Hydroxyl Group: The hydroxyl group itself is a handle for various chemical modifications. Research into its etherification, esterification, and conversion to other functional groups (e.g., triflates for further cross-coupling) would expand the range of accessible derivatives.

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of green and efficient synthetic routes to this compound and its derivatives is crucial for its potential large-scale applications. Future research should prioritize methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Promising areas for advancement include:

Flow Chemistry Synthesis: Transitioning the synthesis of this compound and its derivatives from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and reproducibility. Flow chemistry allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Catalytic C-H Functionalization: Exploring direct C-H functionalization approaches to introduce substituents onto the pyridine ring would be a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation at the C4 position, for example, could streamline the synthesis of complex derivatives.

Biocatalysis: The use of enzymes for the synthesis and modification of this compound represents a promising avenue for sustainable chemistry. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. Future work could focus on identifying or engineering enzymes capable of performing specific transformations on this molecule, such as selective halogenation or dehalogenation.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. Investigating its application for the functionalization of this compound could lead to the development of novel, mild, and efficient reaction pathways.

Novel Material Science Applications and Performance Enhancement

The unique electronic and structural features of 2-chloro-5-fluoro-6-iodopyrin-3-ol make it an intriguing candidate for the development of novel functional materials. Its halogenated and hydroxylated pyridine core can be incorporated into larger molecular architectures to impart specific properties.

Potential applications in material science include:

Organic Electronics: Pyridine-based structures are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the this compound core could be beneficial for developing n-type organic semiconductors. The presence of multiple halogens allows for tuning of the electronic properties and intermolecular interactions, which are critical for charge transport.

Functional Polymers and Coatings: Incorporation of this compound as a monomer or a functional additive into polymers could enhance their thermal stability, flame retardancy, and chemical resistance due to the presence of C-F and C-Cl bonds. The hydroxyl group provides a reactive site for polymerization or grafting onto other polymer backbones.

Crystal Engineering and Supramolecular Chemistry: The ability of the pyridine nitrogen and the hydroxyl group to participate in hydrogen bonding, coupled with the potential for halogen bonding involving the chlorine and iodine atoms, makes this molecule an interesting building block for the design of novel supramolecular assemblies and crystalline materials with tailored architectures and properties.

Interdisciplinary Research Synergies with Advanced Chemical Technologies

The full potential of this compound can be realized through its integration with cutting-edge chemical technologies. Interdisciplinary collaborations will be key to unlocking novel applications.

Emerging opportunities for synergistic research include:

Computational Chemistry and Machine Learning: In silico methods can be employed to predict the reactivity of this compound in various reactions, guiding experimental efforts and accelerating the discovery of new transformations. Machine learning algorithms could be trained on experimental data to optimize reaction conditions for the synthesis of its derivatives and to predict the properties of novel materials incorporating this scaffold.

High-Throughput Experimentation (HTE): HTE platforms can be utilized to rapidly screen a wide range of catalysts, reagents, and reaction conditions for the selective functionalization of this compound. This approach can significantly accelerate the discovery of novel synthetic methodologies and the development of libraries of derivatives for various applications.

Automated Synthesis: The development of automated synthesis platforms could enable the rapid and efficient production of a diverse range of compounds derived from this compound. This would facilitate the exploration of their structure-activity relationships in various fields, from medicinal chemistry to materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-fluoro-6-iodopyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) to avoid over-halogenation . The presence of electron-withdrawing groups (e.g., Cl and F) directs electrophilic substitution to specific positions. Yield optimization requires monitoring reaction time and stoichiometry, as excess iodine can lead to byproducts like di-iodinated analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton (3-OH) appears as a broad singlet (~δ 10–12 ppm). Fluorine and chlorine substituents cause deshielding of adjacent carbons, while iodine induces significant downfield shifts due to its heavy atom effect .

- IR : A strong O–H stretch (~3200 cm⁻¹) and C–I stretch (~550 cm⁻¹) are diagnostic .

- MS (EI) : The molecular ion [M]⁺ is often weak due to halogen loss, but fragments like [M-I]⁺ and [M-Cl]⁺ confirm substitution patterns .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : The polar hydroxyl group and halogen substituents promote strong intermolecular hydrogen bonding, but heavy atoms (I) may lead to crystal lattice distortions. Slow evaporation from a mixed solvent system (e.g., ethanol/water) at 4°C improves crystal quality. Single-crystal X-ray diffraction confirms the planar pyridine ring and substituent geometry, with bond angles and torsion angles comparable to related structures like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.